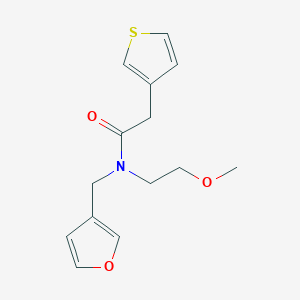

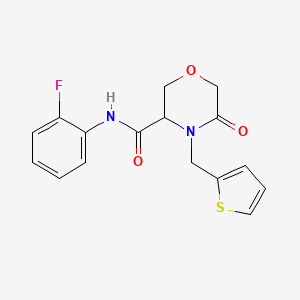

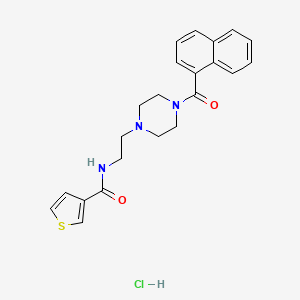

![molecular formula C24H31N7O B2700183 1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-cyclohexylpropan-1-one CAS No. 920389-31-7](/img/structure/B2700183.png)

1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-cyclohexylpropan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-cyclohexylpropan-1-one” is a complex organic molecule with the molecular formula C23H31N7O . It has an average mass of 421.539 Da and a monoisotopic mass of 421.259003 Da .

Physical And Chemical Properties Analysis

The compound has a Log Kow (KOWWIN v1.67 estimate) of 3.91, a boiling point of 574.60°C (Adapted Stein & Brown method), and a melting point of 247.45°C (Mean or Weighted MP). Its vapor pressure (VP) at 25°C is 1.3E-012 mm Hg (Modified Grain method) .Wissenschaftliche Forschungsanwendungen

1. Synthesis and Antimicrobial Activity of Some New Thiadiazoles, Thioamides, 5-Arylazothiazoles and Pyrimido [4,5-d][1,2,4]triazolo[4,3-a]pyrimidines

- Application Summary : This research involved the synthesis of a novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines . These compounds were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .

- Methods of Application : The structures of the newly synthesized compounds were established based on their spectral data, elemental analyses and alternative synthetic routes whenever possible .

- Results : The newly synthesized compounds were screened for their antimicrobial activity against various microorganisms .

2. Discovery of Pyrazolo[3,4-d]pyrimidine and Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Derivatives as Novel CDK2 Inhibitors

- Application Summary : This research involved the design and synthesis of a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . These compounds were designed and synthesized as novel CDK2 targeting compounds .

- Methods of Application : The growth of the three examined cell lines was significantly inhibited by most of the prepared compounds .

- Results : Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib (IC50: 144, 176 and 19 nM, respectively) . Of these compounds, 14 & 15 showed the best cytotoxic activities against the three cell lines with IC50 values of 45, 6, and 48 nM and 46, 7, and 48 nM against MCF-7, HCT-116 and HepG-2, respectively .

3. Synthesis and Biological Evaluation of Fused [1,2,3]Triazolo[4ʹ,5ʹ:4,5]Pyrimidines

- Application Summary : This research involved the synthesis and biological evaluation of a new set of small molecules featuring the privileged fused [1,2,3]triazolo[4ʹ,5ʹ:4,5]pyrimidines .

- Methods of Application : The IC50 value of an inhibitor against EGFR was calculated .

- Results : The results of this study were not specified in the available information .

4. Synthesis and Biological Evaluation of New Benzo[d][1,2,3]triazol-1-yl Derivatives

- Application Summary : This research involved the synthesis and biological evaluation of new benzo[d][1,2,3]triazol-1-yl derivatives .

- Methods of Application : The viability of compounds on A549 and MCF-7 cell lines was evaluated .

- Results : The results of this study were not specified in the available information .

5. Synthesis, Biochemical and Molecular Modeling Studies of 2,9-Disubstituted-N6-(Arylcarbamoyl)-8-Azaadenines

- Application Summary : This research involved the synthesis, biochemical and molecular modeling studies of 2,9-disubstituted-N6-(arylcarbamoyl)-8-azaadenines . These compounds were designed as new selective A3 adenosine receptor antagonists .

- Methods of Application : The methods of application and experimental procedures were not specified in the available information .

- Results : The results of this study were not specified in the available information .

6. Synthesis and Biological Evaluation of New Benzo[d][1,2,3]Triazol-1-yl Derivatives

- Application Summary : This research involved the synthesis and biological evaluation of new benzo[d][1,2,3]triazol-1-yl derivatives .

- Methods of Application : The viability of compounds on A549 and MCF-7 cell lines was evaluated .

- Results : The results of this study were not specified in the available information .

Zukünftige Richtungen

The future directions for this compound could involve further exploration of its potential biological activities, given the broad range of activities exhibited by similar compounds . Additionally, the development of facile and straightforward methodologies for the synthesis of such compounds could be a noteworthy area of interest .

Eigenschaften

IUPAC Name |

1-[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-3-cyclohexylpropan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31N7O/c32-21(12-11-19-7-3-1-4-8-19)29-13-15-30(16-14-29)23-22-24(26-18-25-23)31(28-27-22)17-20-9-5-2-6-10-20/h2,5-6,9-10,18-19H,1,3-4,7-8,11-17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVCWSHJFAKJEQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4CC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-3-cyclohexylpropan-1-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

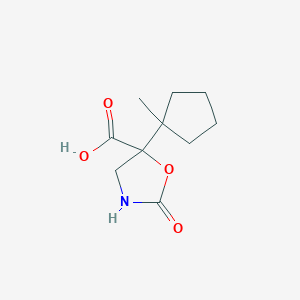

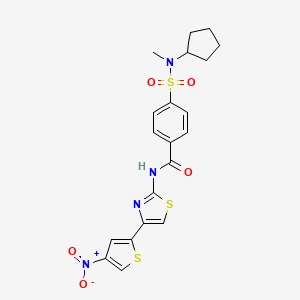

![N-Cyclopropyl-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2700100.png)

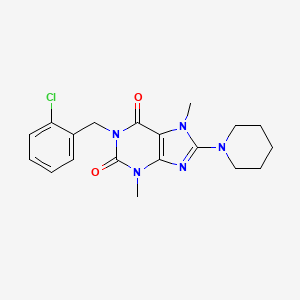

![N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2700106.png)

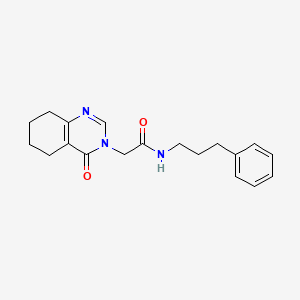

![2-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-1-(4-(furan-2-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2700119.png)